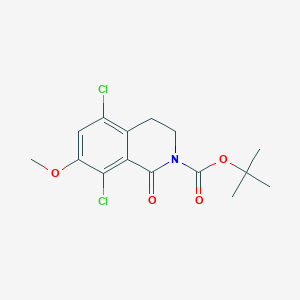
4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine: is an organosilicon compound with the chemical formula C9H23NO2Si . It is a liquid substance primarily used as a chemical intermediate in various industrial and research applications . This compound belongs to the organomethoxysilane family and is known for its reactivity and versatility in chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine typically involves the reaction of 4-amino-3,3-dimethylbutylamine with methyldimethoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Organosilicon derivatives.
Substitution: Substituted organosilicon compounds.
Applications De Recherche Scientifique
4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine involves its reactivity with various functional groups. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the methyldimethoxysilane moiety can undergo hydrolysis to form silanols. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparaison Avec Des Composés Similaires
4-Amino-3,3-dimethylbutyltrimethoxysilane: Similar structure but with three methoxy groups instead of two.
4-Amino-3,3-dimethylbutyltriethoxysilane: Contains ethoxy groups instead of methoxy groups.
4-Amino-3,3-dimethylbutylmethyldiethoxysilane: Similar structure with ethoxy groups replacing some methoxy groups.
Uniqueness: 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in chemical synthesis. The presence of both amino and methyldimethoxysilane groups allows for a wide range of chemical transformations and applications .
Propriétés
Formule moléculaire |
C9H23NO2Si |
|---|---|
Poids moléculaire |
205.37 g/mol |
Nom IUPAC |
4-[dimethoxy(methyl)silyl]-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,8-10)6-7-13(5,11-3)12-4/h6-8,10H2,1-5H3 |
Clé InChI |
KAQVOKWBCLGYFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC[Si](C)(OC)OC)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isothiazolecarboxylic acid, 3-[(methoxycarbonyl)oxy]-5-(methylthio)-, methyl ester](/img/structure/B8474436.png)

![5-(Bromomethyl)-2-chlorothieno[3,2-b]pyridine](/img/structure/B8474446.png)




![6'-Bromo-4-(difluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8474478.png)
![2-[2-(1-Piperidinyl)ethyl]morpholine](/img/structure/B8474486.png)



